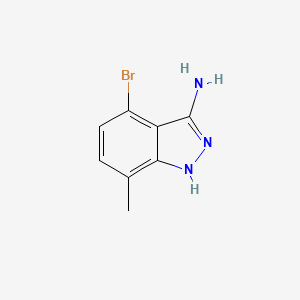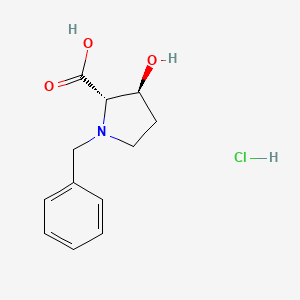![molecular formula C18H20O2 B1381810 4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1451206-48-6](/img/structure/B1381810.png)
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
Compounds like “4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid” belong to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-methylbiphenyl, consists of two benzene rings linked together with a carbon-carbon bond, with a methyl group attached to one of the benzene rings .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the reaction of an organoboron compound with a halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “4’-Butyl-3-methyl-[1,1’-biphenyl]-4-carboxylic acid” would depend on its specific structure. For example, 4-methylbiphenyl has a molar mass of 168.239 .Scientific Research Applications
Synthetic Approaches and Structural Analysis
4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid, while not directly studied, is closely related to various biphenyl carboxylic acids that have significant roles in synthetic chemistry and material science. For example, 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid, a derivative, serves as an organic ligand crucial in metal-organic frameworks' preparation. Its synthesis involves multiple steps, including iodination, ester formation, nucleophilic substitution, and hydrolysis (Ardeleanu et al., 2018). Such compounds, interestingly, showed no antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus.
Metalation and Electrophilic Substitution
Another research application is seen in the metalation of unprotected biphenyl carboxylic acids. For instance, biphenyl-2-carboxylic acid can be metalated with sec-butyllithium and subjected to site-selective electrophilic substitution, showcasing its utility in organic synthesis (Tilly et al., 2006).
Derivatives and Medicinal Chemistry
Derivatives of biphenyl carboxylic acids find applications in medicinal chemistry. For instance, synthesis studies on potent marine drugs involve derivatives like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, an intermediate in antitumor antibiotic studies (Li et al., 2013). Additionally, novel biphenyl 4-carboxylic acid derivatives have been synthesized for anti-inflammatory applications, demonstrating the versatility of this chemical class in drug development (Deep et al., 2010).
Structural and Theoretical Studies
From a theoretical perspective, studies on molecular ordering in biphenyl-4-carboxylic acid have been conducted, providing insights into its liquid crystalline behavior. This research is fundamental in understanding inter-molecular interaction energies and transition temperatures in such compounds (Sanyal et al., 1985).
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
In suzuki–miyaura cross-coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond .
properties
IUPAC Name |
4-(4-butylphenyl)-2-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-3-4-5-14-6-8-15(9-7-14)16-10-11-17(18(19)20)13(2)12-16/h6-12H,3-5H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALFCZHTBMPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate](/img/structure/B1381745.png)


![8-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B1381748.png)